

# A Comparative Analysis of Virological Failure Rates: ATRIPLA® vs. Non-ATRIPLA® Regimens

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of virological failure rates between the single-tablet regimen ATRIPLA® (efavirenz/emtricitabine/tenofovir disoproxil fumarate) and other multi-tablet or alternative single-tablet antiretroviral regimens. The following sections present a synthesis of data from key clinical studies, detailed experimental methodologies, and visual representations of relevant workflows and mechanisms to inform research and development in HIV therapeutics.

## **Executive Summary**

ATRIPLA®, a once-daily single-tablet regimen (STR), has been a cornerstone of antiretroviral therapy (ART). However, the landscape of HIV treatment has evolved with the introduction of newer agents and multi-tablet regimens (MTRs). This guide consolidates evidence comparing the virological efficacy of ATRIPLA® against its constituent components administered as separate pills and against regimens containing newer classes of antiretroviral drugs, such as integrase strand transfer inhibitors (INSTIs) and protease inhibitors (PIs).

Studies indicate that while the overall rates of virological failure between ATRIPLA® and its components taken as an MTR may not be significantly different, ATRIPLA® has been associated with a longer time to virological failure and a lower emergence of drug resistance.[1] [2] In contrast, comparisons with newer INSTI-based regimens, such as those containing dolutegravir or raltegravir, suggest a trend towards lower virological failure rates with these



newer agents.[3][4][5] Adherence remains a critical factor, with higher medication possession ratios correlating with lower rates of virological failure for efavirenz-based regimens.[6][7]

## **Comparative Analysis of Virological Failure Rates**

The following tables summarize quantitative data on virological failure rates from various comparative studies.

Table 1: ATRIPLA® (STR) vs. Multi-Tablet Regimens (MTR) with the Same Components

| Study/Cohort                                                 | Regimen                           | Number of<br>Patients | Virological<br>Failure Rate                                                                                               | Key Findings                                                          |
|--------------------------------------------------------------|-----------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| European and North American Cohorts and RCTs Analysis[1] [2] | ATRIPLA®<br>(STR)                 | 58 (from cohorts)     | 18% (cohorts)                                                                                                             | No significant difference in overall failure rate compared to MTR.[1] |
| Tenofovir + Emtricitabine/La mivudine + Efavirenz (MTR)      | 128 (from<br>cohorts and<br>RCTs) | 19-22% (cohorts)      | Longer time to virological failure (350 days vs. 211 days) and lower rate of drug resistance (53% vs. 74%) with ATRIPLA®. |                                                                       |

Table 2: Efavirenz-Based Regimens vs. Integrase Inhibitor (INSTI)-Based Regimens



| Study                                                             | Regimen                                                           | Patient<br>Population                               | Follow-up                         | Virological<br>Failure Rate        |
|-------------------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------|-----------------------------------|------------------------------------|
| STARTMRK<br>Trial[8][9]                                           | Raltegravir +<br>Tenofovir/Emtricit<br>abine                      | Treatment-Naïve                                     | 96 Weeks                          | 19%                                |
| Efavirenz + Tenofovir/Emtricit abine                              | Treatment-Naïve                                                   | 96 Weeks                                            | 21%                               |                                    |
| US Clinical Care<br>Cohort[3]                                     | Dolutegravir-<br>based                                            | Treatment-Naïve                                     | Not Specified                     | 7%                                 |
| Other INSTI-<br>based<br>(Raltegravir/Elvit<br>egravir)           | Treatment-Naïve                                                   | Not Specified                                       | 12%                               |                                    |
| Darunavir-based (PI)                                              | Treatment-Naïve                                                   | Not Specified                                       | 28%                               | _                                  |
| VISEND Study[4]                                                   | Switched to Dolutegravir- based (TLD/TAFED) from Efavirenz- based | Virologically<br>suppressed<br>(<1000<br>copies/mL) | 36 Weeks                          | Low rates of virological failure   |
| Switched to Dolutegravir- based (TLD/TAFED) from Efavirenz- based | Viremic (>1000<br>copies/mL)                                      | 36 Weeks                                            | Higher<br>suppression with<br>TLD |                                    |
| South African<br>Cohort[5]                                        | Dolutegravir-<br>based (TLD)                                      | Treatment-Naïve<br>with first viremia               | 12 Months                         | Similar viral resuppression to TEE |



| Efourers bood            | Trootmont Noëvo                    | 12 Months | Similar viral    |
|--------------------------|------------------------------------|-----------|------------------|
| Efavirenz-based<br>(TEE) | Treatment-Naïve with first viremia |           | resuppression to |
| (122)                    | with inst vireniia                 |           | TLD              |

Table 3: Adherence and Virological Failure with Efavirenz-Based Regimens

| Study                                                    | Regimen Type                          | Adherence Level<br>(MPR) | Virological Failure<br>Rate |
|----------------------------------------------------------|---------------------------------------|--------------------------|-----------------------------|
| Kaiser Permanente<br>Southern California<br>Cohort[6][7] | Emtricitabine-<br>Tenofovir-Efavirenz | ≥90%                     | ≤1.1%                       |
| Emtricitabine-<br>Tenofovir-Efavirenz                    | 80-90%                                | ≤3.5%                    |                             |

### **Key Experimental Methodologies**

Below are the detailed methodologies for some of the key studies cited in this guide.

# European and North American Cohorts and Randomized Controlled Trials (RCTs) Analysis[1][2]

- Study Design: A combined analysis of data from eight prospective clinical cohorts and four RCTs.
- Participant Population: HIV-infected individuals starting their first-line ART with either ATRIPLA® or its components as separate pills (TDF + FTC/3TC + EFV). A genotypic resistance test was required at the time of the first virological failure.
- Definition of Virological Failure: Plasma HIV-1 RNA level >400 copies/mL.
- Primary Endpoints: The rate of virological failure and the proportion of patients with at least one drug resistance mutation (DRM) at the time of failure.
- Statistical Analysis: Comparison of failure and resistance rates between the single-tablet regimen (STR) and non-STR groups. Statistical significance was determined using



appropriate statistical tests (e.g., P-values).

#### STARTMRK Trial[8][9]

- Study Design: A multicenter, double-blind, randomized, active-controlled Phase III clinical trial.
- Participant Population: Treatment-naïve HIV-1-infected adults.
- Intervention: Patients were randomized to receive either raltegravir or efavirenz, both in combination with a fixed-dose of tenofovir/emtricitabine.
- Definition of Virological Failure: Confirmed HIV-1 RNA ≥50 copies/mL.
- Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48. The
  analysis was extended to 96 and 240 weeks.</li>
- Statistical Analysis: The primary analysis was for non-inferiority of raltegravir to efavirenz.

#### **US Clinical Care Cohort Study[3]**

- Study Design: A longitudinal cohort study using data from the Trio Health database.
- Participant Population: HIV-infected individuals initiating recommended ART regimens in clinical care settings across the United States.
- Regimens Compared: Dolutegravir-based, other INSTI-based (raltegravir or elvitegravir/cobicistat), and darunavir/ritonavir-based regimens, all with a two-NRTI backbone.
- Definition of Virological Failure: A viral load of ≥400 copies/mL at ≥6 months after regimen initiation. A sensitivity analysis used a cutoff of ≥200 copies/mL.
- Primary Outcome: Virological failure.
- Statistical Analysis: Comparison of the proportion of patients experiencing virological failure across the different regimen groups.



#### **Visualizations**

### **Mechanism of Action of ATRIPLA® Components**

The following diagram illustrates the mechanism of action of the three active components of **ATRIPLA®** within an infected CD4+ T-cell.



Click to download full resolution via product page

Caption: Mechanism of action of ATRIPLA® components.

### **General Workflow for Comparative Clinical Trials**

This diagram outlines a typical workflow for a randomized controlled trial comparing different antiretroviral regimens.





Click to download full resolution via product page

Caption: Generalized workflow of a comparative ART clinical trial.



# Logical Relationship in Adherence and Virological Outcome

The following diagram illustrates the logical relationship between medication adherence, drug concentration, viral replication, and the ultimate virological outcome.



Click to download full resolution via product page

Caption: Relationship between adherence and virological outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Longer time to virological failure and less drug resistance seen in people taking Atripla than in people taking separate drugs | aidsmap [aidsmap.com]
- 2. Lower prevalence of drug resistance mutations at first-line virological failure to first-line therapy with atripla vs. tenofovir + emtricitabine/lamivudine + efavirenz administered on a multiple tablet therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virologic failure among people living with HIV initiating dolutegravir-based versus other recommended regimens in real-world clinical care settings PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching from efavirenz- to dolutegravir-based ART second-line achieved good rates of suppression: first results from the VISEND study | HIV i-Base [i-base.info]
- 5. Clinical Outcomes After Viremia Among People Receiving Dolutegravir vs Efavirenz-Based First-line Antiretroviral Therapy in South Africa PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Comparison of HIV Virologic Failure Rates Between Patients with Variable Adherence to Three Antiretroviral Regimen Types PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1—Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Virological Failure Rates: ATRIPLA® vs. Non-ATRIPLA® Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130373#comparison-of-virological-failure-rates-between-atripla-and-non-atripla-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com